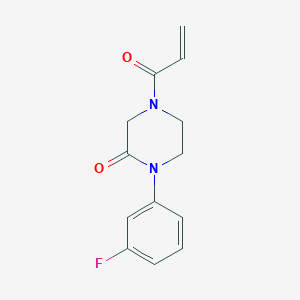

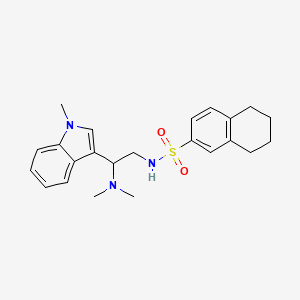

![molecular formula C20H18Cl2N2O2 B2531255 2,5-二氯-N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺 CAS No. 903346-29-2](/img/structure/B2531255.png)

2,5-二氯-N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis and Biological Evaluation

The research presented in the first paper focuses on the design and synthesis of various N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives, which are based on the 2-chlorobenzo[h]quinoline core. These compounds were synthesized with the intention of evaluating their potential as antioxidant and insecticidal agents. The study found that these derivatives exhibited good antioxidant activities when compared with ascorbic acid, a commercial antioxidant. Moreover, the in vitro insecticidal activities of these compounds were significant, showing high effectiveness against the cotton leafworm, and in some cases, outperforming the commercial insecticide chlorpyrifos .

Synthesis, Characterization, and Catalytic Activity

In the second paper, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized. The compounds underwent a reaction with KOH and were subsequently treated with nickel acetate or nickel chloride to form nickel complexes. These complexes were thoroughly characterized using elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined through single-crystal X-ray diffraction. Notably, these nickel complexes demonstrated good to high catalytic activities in ethylene oligomerization, with the reaction conditions and the nature of the ligands influencing their performance .

Molecular Structure Analysis

The molecular structures of the benzamide derivatives and their nickel complexes were elucidated using single-crystal X-ray diffraction, which provided detailed insights into their geometries and bonding interactions. The structural analysis is crucial for understanding the reactivity and properties of these compounds. The molecular structure directly influences the catalytic activity observed in the nickel complexes, as well as the antioxidant and insecticidal properties of the benzamide derivatives .

Chemical Reactions Analysis

The synthesis of the benzamide derivatives involved multiple steps, including the treatment with KOH and the reaction with nickel salts to form the corresponding nickel complexes. The reactivity of these compounds under different conditions highlights the importance of the ligand structure in determining the outcome of the chemical reactions. The formation of the nickel complexes and their subsequent use in catalysis demonstrates the potential of these compounds in industrial applications, such as ethylene oligomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their biological evaluation, spectroscopic data, and catalytic performance. The antioxidant and insecticidal activities suggest that these compounds have significant potential for practical applications. The catalytic activity of the nickel complexes in ethylene oligomerization indicates that these compounds could be valuable in the field of polymer chemistry. The properties of these compounds are closely related to their molecular structures and the nature of the substituents on the benzamide core .

科学研究应用

1. 血清素受体拮抗作用和抑郁症管理

对与指定化合物密切相关的喹喔啉-2-羧酰胺的研究表明,它们具有作为血清素 3 型 (5-HT3) 受体拮抗剂的潜力。这些化合物已被评估其拮抗 5-HT3 受体的有效性,5-HT3 受体是治疗抑郁症等疾病的潜在治疗靶点 (Mahesh, Devadoss, Pandey, & Yadav, 2011)。

2. 抗菌特性

一项针对与指定化合物结构相似的各种与喹啉整合的羧酰胺衍生物的研究表明,它们具有显着的体外抗菌活性。这表明这些化合物在对抗细菌感染中具有潜在作用,特别是针对金黄色葡萄球菌和 E. coli 等致病菌 (Idrees, Bodkhe, Siddiqui, & Kola, 2020)。

3. 抗氧化和抗菌研究

对与指定化合物具有结构相似性的喹啉羧酸酚类酯和酰胺的研究揭示了它们表现出抗氧化特性的能力。这些化合物还对各种细菌菌株显示出有希望的抗菌活性 (Shankerrao, Bodke, & Mety, 2013)。

4. 乙烯低聚化和催化

已经对带有与指定化合物相关的苯甲酰胺衍生物的镍配合物进行了研究,这些镍配合物已显示出乙烯低聚化的有效性。这表明在催化和工业化学过程中具有潜在应用 (Wang, Shen, & Sun, 2009)。

5. 作为抗炎剂的合成和评估

与 2,5-二氯-N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺结构相似的化合物已被合成并评估其抗炎特性。这些研究表明在治疗炎症相关疾病中具有潜在的治疗应用 (Vachala, Srinivasan, & Prakash, 2011)。

6. 合成化学中的远程磺酰化

在特定条件下,已经实现了与指定化合物类似的苯甲酰胺衍生物的远程磺酰化。该过程以产生环境友好的副产物而著称,并在合成化学中提供潜在应用 (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016)。

作用机制

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on this compound, it’s difficult to say how it interacts with its targets.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets.

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-7-14-9-13(19(25)24-18(14)8-12(11)2)5-6-23-20(26)16-10-15(21)3-4-17(16)22/h3-4,7-10H,5-6H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPDMWZXIQROEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

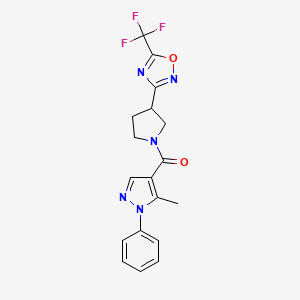

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

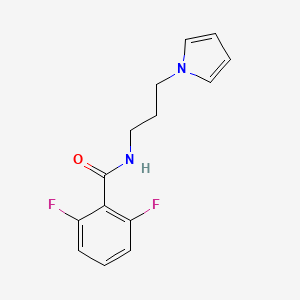

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)